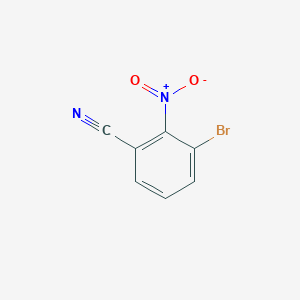

3-Bromo-2-nitrobenzonitrile

Description

The exact mass of the compound 3-Bromo-2-nitrobenzonitrile is 225.93779 g/mol and the complexity rating of the compound is 229. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Bromo-2-nitrobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-2-nitrobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-nitrobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrN2O2/c8-6-3-1-2-5(4-9)7(6)10(11)12/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRJNIVGBEWRZQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Utilization of 3-Bromo-2-nitrobenzonitrile in Heterocyclic Scaffolding

Executive Summary

3-Bromo-2-nitrobenzonitrile (CAS: 1261777-18-7) represents a high-value "vicinal trisubstituted" aromatic scaffold.[1] Its structural uniqueness lies in the contiguous arrangement of three distinct functional groups: a nitrile (-CN), a nitro (-NO

This guide details the physicochemical profile, electronic activation mechanisms, and validated experimental protocols for utilizing this compound in high-throughput drug discovery.[1]

Structural Characterization & Physicochemical Profile[1][2][3][4]

The utility of 3-Bromo-2-nitrobenzonitrile is dictated by its dense functionalization.[1] The steric crowding between the nitro group (position 2) and the bromine (position 3) forces the nitro group to rotate slightly out of planarity, yet it retains sufficient resonance capability to activate the ring.[1]

Table 1: Core Physicochemical Properties[1][5]

| Property | Specification | Notes |

| IUPAC Name | 3-Bromo-2-nitrobenzonitrile | Vicinal 1,2,3-substitution |

| CAS Number | 1261777-18-7 | Note: Isomers like 2-bromo-3-nitro (CID 13162415) are common.[1] Verify via NMR. |

| Molecular Formula | ||

| Molecular Weight | 227.02 g/mol | Useful for stoichiometry calculations |

| Physical State | Pale yellow to tan solid | Nitroarenes are typically colored |

| Solubility | DMSO, DMF, EtOAc, DCM | Poor water solubility |

| Melting Point | 115–120 °C (Typical) | Varies by crystal habit/purity |

Electronic Architecture & Reactivity Map

The following diagram illustrates the "Push-Pull" electronic effects that define the molecule's reactivity.[1] The Nitro group at C2 is the lynchpin, activating the C3-Bromine for nucleophilic attack while simultaneously serving as a latent nitrogen source for cyclization with the C1-Nitrile.[1]

Figure 1: Reactivity Map showing the interplay between functional groups. The C2-Nitro group activates the C3-Bromine for substitution (

Synthetic Utility: The "Ortho-Effect" Advantage[1]

In drug development, this scaffold is primarily used to access 4-functionalized indoles , a motif found in therapeutics like P2X3 antagonists and various kinase inhibitors.[1]

Mechanism of Action[1][7][8][9][10][11]

- Activation: The nitro group is strongly electron-withdrawing (-I, -M).[1] Being ortho to the bromine, it lowers the energy of the Meisenheimer complex intermediate, facilitating the displacement of bromine by nucleophiles (amines, alkoxides, thiols).[1]

-

Reductive Cyclization: Once the bromine is displaced (or preserved for later coupling), the nitro group can be reduced to an aniline (

). This nascent amine can then attack the electrophilic nitrile carbon (C1) intramolecularly to close the ring, forming 2-aminoindoles or, with hydrolysis, indolinones.[1]

Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution ( )

Objective: To introduce a diversity element (R-NH-) at the C3 position prior to ring closure.[1]

Reagents:

-

Substrate: 3-Bromo-2-nitrobenzonitrile (1.0 eq)[1]

-

Nucleophile: Primary Amine (

, 1.2 eq)[1] -

Base:

(2.0 eq) or DIPEA (1.5 eq) -

Solvent: Anhydrous DMF or DMSO (0.2 M concentration)

Step-by-Step Methodology:

-

Dissolution: Charge a reaction vial with 3-Bromo-2-nitrobenzonitrile and anhydrous DMF. Stir until fully dissolved.

-

Addition: Add the base followed by the amine.[2] Note: If the amine is a salt (e.g., HCl salt), increase base equivalents to 3.0.[1]

-

Reaction: Heat the mixture to 60–80°C .

-

Why? While the nitro group activates the bromine, the steric bulk of the vicinal substitution (1,2,3-pattern) often impedes the approach of the nucleophile, requiring thermal energy to overcome the barrier.[1]

-

-

Monitoring: Monitor by LC-MS. The product will show a mass shift corresponding to

.[1] -

Workup: Dilute with Ethyl Acetate, wash 3x with water (to remove DMF), then brine. Dry over

and concentrate.

Protocol B: Indole Synthesis via Reductive Cyclization

Objective: Converting the scaffold into a 7-bromo-1H-indol-2-amine derivative (if Br is retained) or a 4-substituted indole.[1]

Figure 2: Synthetic workflow for converting the nitrile-nitro scaffold into indole heterocycles.

Methodology (Reductive Cyclization):

-

Reduction: Dissolve the nitro-nitrile intermediate in Ethanol/Water (4:1). Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).

-

Reflux: Heat to reflux for 2–4 hours.

-

Purification: Filter through Celite to remove iron residues.

Safety & Handling (MSDS Highlights)

-

Hazard Identification: As a nitro-aromatic nitrile, treat as Toxic if swallowed, inhaled, or in contact with skin.[1]

-

Energetic Potential: Polynitro compounds are explosive; however, mononitro compounds like this are generally stable but should not be subjected to extreme heat or shock.[1]

-

Cyanide Risk: Under strong acidic hydrolysis or combustion, this compound may release hydrogen cyanide (HCN).[1] Do not mix with strong acids without proper ventilation.

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent hydrolytic degradation of the nitrile.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13162415 (Isomer Reference). Retrieved from [Link](Note: Used for comparative property analysis of the isomer family).

-

Organic Chemistry Portal. Synthesis of Indoles: Reductive Cyclization Strategies. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Safe Handling of 3-Bromo-2-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is based on available data for 3-Bromo-2-nitrobenzonitrile and structurally related compounds. A complete Safety Data Sheet (SDS) for 3-Bromo-2-nitrobenzonitrile (CAS No. 1261777-18-7) was not available at the time of writing. Therefore, this guide incorporates data from isomers and related compounds to provide a comprehensive overview of potential hazards and safe handling practices. All procedures should be conducted with a thorough risk assessment and in accordance with institutional and regulatory standards.

Introduction: Understanding the Hazard Profile

3-Bromo-2-nitrobenzonitrile is a substituted aromatic compound whose structure suggests a specific reactivity and toxicological profile. The presence of a bromine atom, a nitro group, and a nitrile group on the benzene ring all contribute to its chemical properties and potential hazards. The electron-withdrawing nature of the nitro and nitrile groups can activate the bromine atom for nucleophilic substitution reactions. From a safety perspective, this chemical belongs to a class of compounds that are often associated with acute toxicity, irritation, and potential for more severe health effects. This guide provides a detailed examination of the known and inferred hazards of 3-Bromo-2-nitrobenzonitrile to promote its safe handling in a research and development setting.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 3-Bromo-2-nitrobenzonitrile is presented in the table below. Understanding these properties is fundamental to designing safe handling and storage protocols.

| Property | Value | Source |

| Chemical Name | 3-Bromo-2-nitrobenzonitrile | AiFChem[1] |

| CAS Number | 1261777-18-7 | Benchchem[2] |

| Molecular Formula | C₇H₃BrN₂O₂ | AiFChem[1] |

| Molecular Weight | 227.02 g/mol | AiFChem[1] |

| Appearance | Solid (inferred from related compounds) | N/A |

| Solubility | Insoluble in water (inferred from nitrobromobenzenes) | CAMEO Chemicals[3] |

Hazard Identification and GHS Classification

Based on available data, 3-Bromo-2-nitrobenzonitrile is classified as a hazardous substance. The following GHS hazard statements have been associated with this compound:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Additional hazards may be inferred from structurally similar compounds, such as 3-Bromobenzonitrile and various nitrobromobenzenes, which include:

-

H312: Harmful in contact with skin.[4]

-

H332: Harmful if inhaled.[4]

-

H373: May cause damage to organs through prolonged or repeated exposure.[5]

-

H411: Toxic to aquatic life with long lasting effects.[5]

-

H351: Suspected of causing cancer.[5]

It is prudent to handle 3-Bromo-2-nitrobenzonitrile as if it possesses all of these potential hazards.

Caption: GHS Hazard Classification for 3-Bromo-2-nitrobenzonitrile.

Safe Handling and Storage Protocols

Given the hazardous nature of this compound, stringent adherence to safety protocols is mandatory.

Engineering Controls

-

Chemical Fume Hood: All handling of 3-Bromo-2-nitrobenzonitrile, including weighing and transfers, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]

-

Ventilation: Ensure adequate general ventilation in the laboratory.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the cornerstone of user protection.

| PPE | Specification | Rationale |

| Gloves | Nitrile or other chemically resistant gloves. Inspect for tears or holes before use. | To prevent skin contact, as the substance is harmful and a skin irritant.[4] |

| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect against eye irritation from dust or splashes.[4] |

| Lab Coat | A flame-resistant lab coat. | To protect skin and clothing from contamination. |

| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges should be used if there is a risk of inhaling dust, especially during spill cleanup or when engineering controls are not sufficient.[7] | To prevent respiratory tract irritation and potential harm from inhalation.[4] |

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][8]

-

Keep away from incompatible materials such as strong oxidizing agents.[9]

-

Store away from food and drink.

Emergency Procedures

Prompt and correct response to an emergency is critical to minimizing harm.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4] |

Spill and Leak Procedures

-

Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[4][7]

-

Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and then follow the procedure for small spills.

-

Prevent the spilled material from entering drains or waterways.[4]

Caption: Emergency Spill Response Workflow.

Stability and Reactivity

-

Chemical Stability: The material is expected to be stable under normal ambient and anticipated storage and handling conditions of temperature and pressure.

-

Reactivity: The bromine atom at the 3-position is activated towards nucleophilic aromatic substitution by the electron-withdrawing nitro and nitrile groups.[2]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[9]

-

Hazardous Decomposition Products: Combustion may produce toxic fumes of carbon oxides, nitrogen oxides, and hydrogen bromide.

Toxicological Information

While specific toxicological data for 3-Bromo-2-nitrobenzonitrile is limited, the GHS classifications indicate that it is harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and eye irritation. Prolonged or repeated exposure may cause damage to organs.[5] Nitrobromobenzenes, as a class, are toxic by ingestion, inhalation, or skin absorption and may cause irritation to the skin, eyes, and mucous membranes.[3]

Disposal Considerations

-

Dispose of this chemical and its container as hazardous waste.

-

Disposal must be in accordance with local, regional, and national regulations. Do not allow the product to enter drains or the environment.

Conclusion

3-Bromo-2-nitrobenzonitrile is a hazardous chemical that requires careful handling and strict adherence to safety protocols. The primary hazards include acute toxicity, skin and eye irritation, and potential for respiratory irritation and long-term organ damage. By implementing the engineering controls, personal protective equipment, and safe handling procedures outlined in this guide, researchers can minimize their risk of exposure and ensure a safe laboratory environment. A thorough risk assessment should always be performed before beginning any new experimental protocol involving this compound.

References

-

PubChem. (n.d.). 3-Bromo-2-nitrobenzaldehyde. Retrieved from [Link]

- Thermo Fisher Scientific. (2025, September 16).

- Thermo Fisher Scientific. (2025, September 6). SAFETY DATA SHEET: 2-Amino-3-bromo-5-nitrobenzonitrile.

-

Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrobenzonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-3-nitrobenzonitrile. Retrieved from [Link]

Sources

- 1. 1261777-18-7 | 3-Bromo-2-nitrobenzonitrile - AiFChem [aifchem.com]

- 2. 3-Bromo-2-nitrobenzonitrile | 1261777-18-7 | Benchchem [benchchem.com]

- 3. NITROBROMOBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

Introduction: The Strategic Importance of 3-Bromo-2-nitrobenzonitrile in Modern Drug Discovery

An In-depth Technical Guide to 3-Bromo-2-nitrobenzonitrile: Sourcing, Cost Analysis, and Synthetic Applications

3-Bromo-2-nitrobenzonitrile is a highly functionalized aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern—featuring a nitrile, a nitro group, and a bromine atom on a benzene ring—renders it a versatile synthetic building block. The electron-withdrawing nature of the nitrile and nitro groups activates the aromatic ring for nucleophilic substitution, while the bromine atom provides a reactive handle for a wide array of cross-coupling reactions. This trifecta of reactivity allows medicinal chemists to strategically and efficiently construct complex molecular architectures, particularly fused heterocyclic systems that form the core of many modern therapeutic agents.[1][2] This guide provides an in-depth analysis of the supplier landscape, price trends, and key synthetic applications for researchers and drug development professionals seeking to leverage this valuable intermediate.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is foundational to its effective use in a laboratory setting. The data presented below has been aggregated from reputable chemical data repositories.

| Property | Value | Source |

| CAS Number | 1261777-18-7 | Benchchem[2] |

| Molecular Formula | C₇H₃BrN₂O₂ | Benchchem[2] |

| Molecular Weight | 227.01 g/mol | Benchchem[2] |

| Appearance | Typically a solid powder | Inferred from similar compounds |

| InChI Key | GRJNIVGBEWRZQY-UHFFFAOYSA-N | Benchchem[2] |

Supplier Landscape for Research-Grade Material (≥97% Purity)

Securing a reliable supply of high-purity starting materials is a critical first step in any research and development pipeline. The following table identifies key suppliers of 3-Bromo-2-nitrobenzonitrile, intended for research and development purposes. Please note that availability and product codes may change, and researchers should always verify specifications with the supplier.

| Supplier | Purity | Indicative Product Code | Notes |

| BenchChem | 97% | B6314979 | Available for research use.[2] |

| BLD Pharm | Not Specified | 1805597-24-3 (Related Compound) | Lists a related fluoro-analogue, indicating capability in this area of chemistry.[3] |

| Thermo Scientific (Alfa Aesar) | 97% | H66401 (Related Compound) | Offers the related 3-Bromo-2-hydroxybenzonitrile, suggesting a portfolio of similar building blocks. |

| CymitQuimica | 97% | IN-DA000UWE (Related Compound) | Supplier of the related 3-Bromo-2-hydroxybenzonitrile.[4] |

Price Trend Analysis and Market Dynamics

The price of specialized chemical intermediates like 3-Bromo-2-nitrobenzonitrile is subject to several factors, making a definitive, long-term trend analysis challenging without access to proprietary market data. However, by examining current pricing for related compounds and understanding the underlying market forces, we can provide valuable insights for procurement.

Key Factors Influencing Price:

-

Synthesis Complexity: Multi-step syntheses with costly reagents or challenging purification steps inherently increase the final product cost. The synthesis of this compound, starting from precursors like 1,3-Dibromo-2-nitrobenzene, involves several transformations.[2][5]

-

Purity Grade: The cost escalates significantly when moving from technical grade to high-purity (≥97%) and ultra-pure (≥99%) grades required for pharmaceutical applications, due to the intensive analytical testing and purification involved.

-

Order Volume: A steep inverse relationship exists between order volume and per-gram cost. Bulk orders for process chemistry development or manufacturing will have a substantially lower per-unit price than small quantities for initial screening.

-

Supplier and Origin: Prices can vary between suppliers based on their manufacturing scale, geographic location, and associated logistical costs.

Current Market Snapshot (Illustrative Pricing for Related Compounds):

| Compound | Supplier | Quantity | Price (USD) | Price per Gram (USD) |

| 3-Bromo-2-methylbenzonitrile 97% | Advanced ChemBlocks | 100 g | $230.00 | $2.30 |

| 3-Bromo-2-hydroxybenzonitrile 97% | CymitQuimica | 1 g | €34.00 (~$37) | ~$37.00 |

| 3-Bromo-2-hydroxybenzonitrile 97% | CymitQuimica | 25 g | €171.00 (~$185) | ~$7.40 |

| Benzyltriethylammonium chloride 99% | Sigma-Aldrich | 100 g | $47.40 | $0.47 |

Note: Prices are subject to change and are provided for illustrative purposes only. Currency conversions are approximate.

This data illustrates the classic price-per-gram reduction with increasing quantity. Researchers should anticipate that the target compound, 3-Bromo-2-nitrobenzonitrile, will follow a similar pricing structure. For budgetary planning, securing quotes for various quantities (e.g., 1g, 5g, 25g) from multiple suppliers is the most effective strategy.

Core Application: A Versatile Intermediate in Pharmaceutical Synthesis

The strategic value of 3-Bromo-2-nitrobenzonitrile lies in its capacity as a versatile building block for constructing complex pharmaceutical intermediates.[1] The nitrile group is a common pharmacophore found in over 30 approved drugs and serves various roles, including as a bioisostere for halogens or carbonyls, a hydrogen bond acceptor, and a precursor to other functional groups.[6]

The compound is particularly useful for synthesizing molecules targeting cardiovascular diseases and cancer.[5] Its structure is ideal for creating fused heterocyclic systems, which are privileged scaffolds in medicinal chemistry. For instance, the aryl bromide can readily participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents. Concurrently, the nitro group can be reduced to an amine, which can then be used to construct a new ring system via cyclization.

Illustrative Synthetic Protocol: Synthesis of 3-Bromo-2-nitrobenzaldehyde

To demonstrate the practical utility of related precursors, this section details a validated, multi-step synthesis of 3-Bromo-2-nitrobenzaldehyde, a closely related and equally valuable intermediate. This pathway, adapted from patent literature, showcases the chemical transformations relevant to this class of molecules.[5]

Causality and Rationale: This synthesis begins with a commercially available precursor, 1,3-dibromo-2-nitrobenzene. The goal is to sequentially transform one of the bromine atoms into an aldehyde. This is achieved through a series of well-established organic reactions: a malonic ester synthesis to introduce a two-carbon unit, a decarboxylation to form an acetic acid derivative, an oxidation to a benzoic acid, a reduction to a benzyl alcohol, and a final mild oxidation to the desired aldehyde. Each step is chosen for its reliability and yield.

Experimental Workflow Diagram

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 3-Bromo-2-nitrobenzonitrile | 1261777-18-7 | Benchchem [benchchem.com]

- 3. 1805597-24-3|3-Bromo-2-fluoro-6-nitrobenzonitrile|BLD Pharm [bldpharm.com]

- 4. Benzonitrile, 3-bromo-2-hydroxy- | CymitQuimica [cymitquimica.com]

- 5. CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde - Google Patents [patents.google.com]

- 6. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Utilization of 3-Bromo-2-nitrobenzonitrile in Medicinal Chemistry

From Scaffold Design to Kinase Inhibitor Synthesis

Executive Summary

In the high-stakes landscape of medicinal chemistry, 3-Bromo-2-nitrobenzonitrile (CAS: 1261777-18-7) represents a "privileged scaffold"—a molecular building block with inherent geometry and reactivity patterns that map directly onto bioactive chemical space. Its value lies in the contiguous trisubstitution pattern (positions 1, 2, and 3), which packs three distinct orthogonal reactive handles—a nitrile, a nitro group, and a bromine atom—onto a single benzene ring.

This guide provides a technical roadmap for exploiting this compound to synthesize 8-substituted quinazolines , functionalized indoles , and benzimidazoles . Unlike simple di-substituted benzenes, this scaffold allows for "divergent synthesis," enabling chemists to install complexity at the core before or after heterocyclic ring closure, a critical advantage in Structure-Activity Relationship (SAR) optimization for kinase inhibitors and GPCR ligands.

Chemical Profile & Reactivity Logic

The utility of 3-Bromo-2-nitrobenzonitrile is dictated by the electronic interplay between its three functional groups. Understanding this interplay is the key to avoiding side reactions (like dehalogenation) and maximizing yield.

The "Ortho-Ortho" Sandwich Effect

The molecule features a nitro group (

-

Site A (Nitro Group - C2): The "Switch."

-

Role: Acts as a latent nucleophile. Upon reduction to aniline (

), it triggers cyclization with the adjacent nitrile. -

Constraint: Reduction conditions must be mild to preserve the C–Br bond (Site C).

-

-

Site B (Nitrile - C1): The "Anchor."

-

Role: Serves as the electrophilic carbon for ring closure (e.g., C4 in quinazolines).

-

Reactivity: Susceptible to hydrolysis to amide/acid, or nucleophilic attack by the reduced amine at C2.

-

-

Site C (Bromine - C3): The "Handle."[1]

-

Role: A pre-installed handle for cross-coupling (Suzuki, Buchwald-Hartwig) or Nucleophilic Aromatic Substitution (

). -

Activation: The ortho-nitro group strongly activates this position for

displacement by amines or alkoxides prior to reduction.

-

Reactivity Map (DOT Visualization)

Figure 1: Divergent reaction pathways available from the core scaffold.

Core Application: Synthesis of 8-Bromoquinazolines[3]

The most high-impact application of this scaffold is the synthesis of 8-bromo-4-aminoquinazolines or 8-bromoquinazolin-4(3H)-ones . These are critical intermediates for EGFR and PI3K kinase inhibitors, where the 8-position is often used to tune solubility or solvent exposure.

The Mechanism

Standard quinazoline synthesis often starts with 2-aminobenzonitrile. By starting with 3-bromo-2-nitrobenzonitrile, we generate a quinazoline with a bromine atom at the 8-position. This bromine is preserved for late-stage diversification.

Regiochemistry Check:

-

Benzene C1 (CN)

Becomes Quinazoline C4 . -

Benzene C2 (NH2)

Becomes Quinazoline N1 . -

Benzene C3 (Br)

Becomes Quinazoline C8 .

Experimental Workflow

Step 1: Chemoselective Reduction

Objective: Reduce

-

Avoid: Catalytic hydrogenation (

) often cleaves aryl bromides. -

Recommended: Iron powder in acetic acid or

in ethanol.

Step 2: Cyclization

Objective: Form the pyrimidine ring.

-

Reagent: Formamide (at

) or Formamidine acetate. -

Product: 8-Bromoquinazolin-4(3H)-one.

Step 3: Aromatization/Functionalization

-

Convert the lactam (quinazolinone) to 4-chloroquinazoline using

, then displace with an aniline to get the kinase inhibitor core.

Synthesis Diagram (DOT)

Figure 2: Step-wise construction of the 8-bromoquinazoline core.

Detailed Experimental Protocols

These protocols are designed for scalability and reproducibility.

Protocol A: Chemoselective Reduction (Iron-Mediated)

Use this method to ensure the bromine atom remains intact.

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer and reflux condenser.

-

Dissolution: Dissolve 3-Bromo-2-nitrobenzonitrile (10.0 mmol) in Ethanol (

) and Acetic Acid ( -

Addition: Add Iron powder (325 mesh, 5.0 equiv, 50.0 mmol) in one portion.

-

Reaction: Heat the mixture to reflux (

) for 2 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexane). The starting material ( -

Workup:

-

Cool to room temperature.[2]

-

Filter through a Celite pad to remove iron residues. Wash the pad with EtOAc.

-

Neutralize the filtrate with saturated

. -

Extract with EtOAc (

), dry over

-

-

Yield: Expect 85–92% of 2-amino-3-bromobenzonitrile as a tan solid.

Protocol B: One-Pot Cyclization to 8-Bromoquinazolin-4(3H)-one

-

Reaction: In a sealed tube or pressure vial, suspend 2-amino-3-bromobenzonitrile (5.0 mmol) in Formamide (

). -

Heating: Heat the mixture to

for 4–6 hours. The solid will dissolve, then a precipitate (the product) may form as the reaction proceeds. -

Isolation: Cool the mixture to

(ice bath). Add water ( -

Filtration: Filter the solid, wash with water and cold ethanol.

-

Purification: Recrystallize from DMF/Ethanol if necessary.

Advanced Application: Diversification

Before reducing the nitro group, the bromine atom at C3 is highly activated for nucleophilic displacement because it is ortho to the electron-withdrawing nitro group.

Reaction:

Utility: This pathway allows for the synthesis of 3-amino-2-nitrobenzonitriles . Upon reduction and cyclization, this leads to 8-amino-quinazolines , which are difficult to access via other routes. This is particularly useful for introducing solubilizing groups (like morpholine or N-methylpiperazine) early in the synthesis.

Caution: The nitrile group at C1 is also activated (meta to Br, ortho to NO2), but displacement of the halogen is generally kinetically favored over attack at the nitrile under mild conditions.

Comparison of Synthetic Routes

| Feature | Route A: Reduction First | Route B: |

| Primary Intermediate | 2-Amino-3-bromobenzonitrile | 3-Substituted-2-nitrobenzonitrile |

| Key Reaction | Cyclization to 8-Bromoquinazoline | Displacement of Br by Nucleophile |

| Final Scaffold | 8-Bromo-quinazoline | 8-Substituted-quinazoline |

| Best For | Late-stage coupling (Suzuki) | Early-stage library generation |

| Risk Factor | Debromination if using | Nucleophilic attack at Nitrile (side reaction) |

References

-

BenchChem. (2025).[2] Application Notes: 3-Bromo-2-nitrobenzonitrile in Pharmaceutical Intermediate Synthesis. Retrieved from

-

Organic Syntheses. Reduction of Nitroarenes using Iron/Acetic Acid. Org.[2] Synth. Coll. Vol. 5, p. 567.

-

Journal of Medicinal Chemistry. (2021). Small Molecule Kinase Inhibitor Drugs: Synthesis and Pharmacology.

-

ResearchGate. Synthesis of Quinazolines from 2-Aminobenzonitriles.

-

Sigma-Aldrich. Product Specification: 3-Bromo-2-nitrobenzonitrile.

Sources

Troubleshooting & Optimization

Preventing nitrile hydrolysis during nitro reduction of 3-Bromo-2-nitrobenzonitrile

Technical Support Center: Selective Nitro Reduction

Welcome to the technical support guide for the selective reduction of 3-Bromo-2-nitrobenzonitrile. This document provides in-depth troubleshooting advice, field-proven protocols, and answers to frequently asked questions to help you navigate the challenges of this specific transformation. Our focus is on achieving high chemoselectivity—reducing the nitro group to an amine while preserving the critical nitrile and bromo functionalities.

Frequently Asked Questions (FAQs)

Q1: My main product is 3-Bromo-2-aminobenzoic acid, not the target 2-Amino-3-bromobenzonitrile. What happened?

A: You are observing complete hydrolysis of the nitrile group. This side reaction is typically caused by harsh reaction conditions, such as high concentrations of strong acid or base, excessive heat, or prolonged reaction times in the presence of water.[1][2] The nitrile first hydrolyzes to an intermediate amide, which then converts to the carboxylic acid. To prevent this, you must switch to milder reduction methods that operate under near-neutral or weakly acidic conditions.

Q2: I've successfully reduced the nitro group, but my product is 2-Aminobenzonitrile. Why did I lose the bromine?

A: You are experiencing hydrodebromination, a common side reaction when using certain catalytic hydrogenation methods, particularly with palladium on carbon (Pd/C).[3] Palladium catalysts are highly active and can readily cleave aryl-halogen bonds. To preserve the bromo substituent, you should avoid Pd/C or use a catalyst known to be less prone to causing dehalogenation, such as Raney Nickel.[3] Alternatively, chemical reduction methods are an excellent choice.

Q3: My reaction is sluggish, and the final product is a complex mixture. How do I identify the problem?

A: A complex mixture suggests that multiple side reactions are occurring simultaneously—likely a combination of incomplete reduction, nitrile hydrolysis, and debromination. This points to non-optimal reaction conditions. The first step is to analyze your crude product mixture thoroughly (e.g., via LC-MS or NMR) to identify the major byproducts. This will inform which reaction variable to adjust. Our troubleshooting workflow below can guide you through this process.

Q4: What is the most reliable method to get a clean conversion to 2-Amino-3-bromobenzonitrile?

A: For this specific substrate, the most reliable methods balance reactivity with selectivity. Reduction with iron powder in acetic acid is a classic, cost-effective, and highly chemoselective choice that avoids both debromination and nitrile hydrolysis.[4][5] Another excellent option is catalytic transfer hydrogenation , which uses a hydrogen donor in place of high-pressure hydrogen gas and can be finely tuned for selectivity.[6]

Core Concepts: The Challenge of Chemoselectivity

The reduction of 3-Bromo-2-nitrobenzonitrile is a classic problem in chemoselectivity. The goal is to transform the nitro group into an amine while leaving two other reactive sites—the nitrile and the aryl bromide—untouched. Understanding the competing reaction pathways is the key to success.

Caption: Troubleshooting workflow for selective nitro reduction.

Comparison of Recommended Reduction Methods

The choice of reducing agent is the most critical factor in this synthesis. Below is a comparison of suitable methods. Methods known to be incompatible, such as using LiAlH₄ which readily reduces nitriles, are excluded. [3][7]

| Method | Reagents | Pros | Cons | Selectivity Profile |

|---|---|---|---|---|

| Béchamp Reduction | Fe powder, Acetic Acid (AcOH) | Excellent chemoselectivity, inexpensive, high functional group tolerance, avoids debromination. [5] | Heterogeneous reaction, requires filtration to remove iron salts. | Excellent: Preserves both nitrile and bromo groups. |

| Stannous Chloride | SnCl₂·2H₂O, Ethanol/HCl | Mild and effective for nitro groups. [3] | Workup is cumbersome due to tin salt precipitation;[7] risk of nitrile side reactions with HCl. [8] | Good: Generally preserves halogens, but acidic conditions pose a risk to the nitrile. |

| Catalytic Hydrogenation | H₂, Raney Nickel | Avoids the debromination seen with Pd/C;[3] good for scaling up. | Requires specialized hydrogenation equipment; catalyst can be pyrophoric. | Good to Excellent: Highly effective if debromination is controlled. |

| Transfer Hydrogenation | Hydrazine, Ammonium Formate, etc. + Catalyst (e.g., Ni, Pt) | Avoids high-pressure H₂ gas; conditions can be tuned to be very mild. [6][9] | Can be slower than direct hydrogenation; optimization may be required. | Excellent: Often provides the highest selectivity with sensitive substrates. |

| Modified Borohydride | Sulfurated NaBH₄ | Highly selective; reported to reduce nitro groups without affecting nitriles or halides. [10]| Reagent must be prepared; less common than other methods. | Excellent: High reported chemoselectivity for this specific challenge. |

Field-Proven Experimental Protocols

Protocol 1: Selective Reduction using Iron and Acetic Acid

This protocol is a robust and reliable method for selectively reducing the nitro group while preserving the nitrile and bromo functionalities. [5] Materials:

-

3-Bromo-2-nitrobenzonitrile

-

Iron powder (<100 mesh), reduced

-

Glacial Acetic Acid

-

Ethanol

-

Water

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Brine

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-Bromo-2-nitrobenzonitrile (1.0 eq).

-

Solvent Addition: Add a solvent mixture of glacial acetic acid (8 volumes), ethanol (8 volumes), and water (4 volumes). Stir to form a suspension.

-

Reagent Addition: Add iron powder (5.0 eq) portion-wise to the suspension. The addition may be exothermic; control the rate to maintain a gentle reflux.

-

Reaction: Heat the mixture to 60-70 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-3 hours).

-

Workup (Filtration): Cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite® to remove the iron residue. Wash the filter cake thoroughly with ethyl acetate.

-

Workup (Extraction): Combine the filtrate and washes. Carefully neutralize the mixture by slowly adding saturated NaHCO₃ solution until effervescence ceases. Transfer to a separatory funnel.

-

Isolation: Extract the aqueous layer with ethyl acetate (3 x 15 volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-Amino-3-bromobenzonitrile.

-

Purification: Purify the crude product by column chromatography on silica gel or recrystallization as needed.

Protocol 2: Catalytic Transfer Hydrogenation

This method avoids harsh acids and high-pressure hydrogen, offering excellent selectivity.

Materials:

-

3-Bromo-2-nitrobenzonitrile

-

Raney Nickel (50% slurry in water)

-

Hydrazine monohydrate

-

Ethanol

Procedure:

-

Catalyst Preparation: Carefully wash the Raney Nickel slurry with water and then with ethanol to remove residual base and water.

-

Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the 3-Bromo-2-nitrobenzonitrile (1.0 eq) and ethanol (20 volumes).

-

Catalyst Addition: Add the washed Raney Nickel catalyst (~10% by weight of the substrate).

-

Reagent Addition: Warm the mixture to 40-50 °C. Add hydrazine monohydrate (3.0-4.0 eq) dropwise via a syringe or dropping funnel. Gas evolution (N₂) will be observed.

-

Reaction: Maintain the temperature and stir until the reaction is complete as monitored by TLC (typically 2-4 hours).

-

Workup: Cool the mixture and carefully filter through Celite® to remove the Raney Nickel catalyst. Caution: The filter cake may be pyrophoric; do not allow it to dry completely and quench it with water.

-

Isolation: Concentrate the ethanolic filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water to remove any remaining hydrazine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the product. Purify further if necessary.

References

-

curdled. (2018). Reduction of nitro group in the presence of a nitrile. Reddit. Available at: [Link]

-

Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Performances of selective hydrogenation of various nitroarenes by... ResearchGate. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Available at: [Link]

-

Pace, V., et al. (n.d.). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Publications. Available at: [Link]

-

Calvin Digital Commons. (n.d.). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Available at: [Link]

-

LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. Available at: [Link]

-

Chemistry Simplified. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. Available at: [Link]

-

Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Available at: [Link]

-

Chemistry Steps. (n.d.). Reactions of Nitriles. Available at: [Link]

-

National Institutes of Health. (n.d.). Nickel-Catalyzed Transfer Hydrogenation of Benzonitriles with 2-Propanol and 1,4-Butanediol as the Hydrogen Source. Available at: [Link]

- Google Patents. (n.d.). US4994576A - Method for reducing aromatic nitro groups.

-

Lalancette, J.M., et al. (n.d.). Reductions with Sulfurated Borohydrides. VI. The Reduction of Nitro, Nitrile, Amide, and Nitroso Groups. Canadian Journal of Chemistry. Available at: [Link]

-

SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Available at: [Link]

Sources

- 1. organicchemistrytutor.com [organicchemistrytutor.com]

- 2. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. reddit.com [reddit.com]

- 8. echemi.com [echemi.com]

- 9. Nickel-Catalyzed Transfer Hydrogenation of Benzonitriles with 2-Propanol and 1,4-Butanediol as the Hydrogen Source - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdnsciencepub.com [cdnsciencepub.com]

Technical Support Center: Optimization of Solvent Systems for 3-Bromo-2-nitrobenzonitrile Recrystallization

Introduction: The Physicochemical Challenge

Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering difficulties purifying 3-Bromo-2-nitrobenzonitrile (and its related isomers).

This molecule presents a classic "Process R&D" challenge. With a melting point typically in the range of 110–115°C , and possessing both strongly electron-withdrawing groups (Nitro, Cyano) and lipophilic elements (Bromo, Benzene ring), it occupies a "solubility middle ground."[1] This often leads to the two most common failure modes in its purification:

-

Oiling Out: The compound separates as a liquid emulsion rather than a crystalline solid.[1][2]

-

Poor Impurity Rejection: Regioisomers (e.g., 2-bromo-3-nitro variants) co-crystallize due to similar lattice energies.[1]

This guide moves beyond basic recipes to provide a logic-driven approach to solvent optimization.

Module 1: Solvent System Selection

The "Polarity Sandwich" Strategy

For nitro-benzonitriles, single-solvent systems often fail to provide the necessary yield/purity balance.[1] We recommend a binary solvent system based on dielectric constant (

Recommended Solvent Systems

| System Class | Solvent A (Good Solvent) | Solvent B (Anti-Solvent) | Ratio (v/v) | Primary Use Case | Risk Factor |

| System 1 (Standard) | Ethyl Acetate | n-Heptane | 1:3 to 1:5 | General purification; removal of non-polar tars.[1] | Low. Excellent for avoiding oiling out.[2] |

| System 2 (Polar) | Ethanol (95%) | Water | 5:1 to 2:1 | Removal of inorganic salts or highly polar precursors.[1] | High. Water content increases risk of oiling out.[3] |

| System 3 (High Sol) | Acetone | Water | 1:1 to 1:3 | High-throughput screening; rapid dissolution.[1] | Medium. Acetone is very strong; yield loss if not cooled enough. |

| System 4 (Aromatic) | Toluene | Heptane | 1:2 | Specific rejection of des-bromo impurities.[1] | High. Toluene BP (110°C) is close to MP; severe oiling risk.[1] |

Decision Logic for Solvent Selection

Before committing to a 100g+ batch, execute this logic flow to determine the optimal system for your specific impurity profile.

Figure 1: Decision matrix for selecting the initial solvent system based on impurity profile and oiling-out risk.[1]

Module 2: Troubleshooting "Oiling Out"

User Issue: "I cooled my reaction mixture, and instead of crystals, a yellow oil separated at the bottom. It solidified into a hard chunk later."

Root Cause: This is Liquid-Liquid Phase Separation (LLPS) .[1][2] It occurs when the solution becomes supersaturated with respect to the oil phase before it becomes supersaturated with respect to the crystal phase.[1][2] This usually happens when the temperature is too high or the concentration is too high.[1]

The Remediation Protocol (The "Re-Dissolve & Seed" Method)

Do not attempt to stir the oil until it solidifies; this traps impurities.[1] Follow this recovery protocol:

-

Re-heat: Heat the mixture back to reflux until the oil layer completely re-dissolves into a homogeneous solution.

-

Marginal Dilution: Add 10-15% more of the Good Solvent (e.g., Ethanol or EtOAc).[1] This lowers the saturation point.[1][4]

-

Find the Metastable Zone: Cool the solution slowly (10°C per hour).

-

Seeding (Critical Step):

-

When the temperature is approx. 5–10°C below the expected saturation point (usually around 60–70°C for this molecule), add pure seed crystals (0.5 wt%).[1]

-

If you lack seed crystals: Scratch the glass wall vigorously or withdraw a drop on a glass rod, let it crystallize in air, and re-introduce it.[1]

-

-

Isothermal Hold: Hold the temperature constant for 30–60 minutes after seeding. Ensure a seed bed forms (cloudiness) before cooling further.[1]

Module 3: Experimental Protocols

Protocol A: Standard Recrystallization (EtOAc/Heptane)

Best for: Removing non-polar impurities and preventing oiling out.[1]

-

Dissolution: Place 10.0 g of crude 3-Bromo-2-nitrobenzonitrile in a round-bottom flask.

-

Solvent A Addition: Add Ethyl Acetate (EtOAc) in small portions while heating to 60°C.

-

Target: Minimum volume required to dissolve solids (approx. 3–5 mL/g).[1]

-

-

Filtration (Optional): If insoluble black particles remain, hot filter through a celite pad.[1]

-

Anti-Solvent Addition: While maintaining 60°C, slowly add n-Heptane dropwise.[1]

-

Stop Point: Stop immediately when a faint, persistent turbidity (cloudiness) is observed.[1]

-

-

Re-clarification: Add 1–2 mL of EtOAc to clear the solution again.

-

Crystallization:

-

Cool to 45°C. Add Seed Crystals.

-

Cool to 20°C over 2 hours.

-

Cool to 0–5°C for 1 hour.

-

-

Isolation: Filter and wash with cold 1:4 EtOAc:Heptane.

Protocol B: Impurity Rejection (Regioisomer Control)

Best for: Separating 3-bromo from 2-bromo isomers.[1]

Regioisomers often have different solubilities in alcoholic solvents.

-

System: Ethanol (95%) / Water.[1]

-

Method: Use a high-dilution technique. Instead of minimal solvent, use 1.5x the minimum volume of hot Ethanol.[1] This keeps the more soluble impurity (often the unwanted isomer) in the mother liquor even after cooling.[1]

Module 4: Safety & Stability (FAQ)

Q: Is 3-Bromo-2-nitrobenzonitrile thermally stable? A: Nitro-aromatics possess high energy.[1] While this specific molecule is generally stable at reflux temperatures of standard solvents (<100°C), you must perform a DSC (Differential Scanning Calorimetry) scan on the crude material before scaling up (>100g).[1] Look for exotherms below 200°C.

Q: Can I use basic solvents (e.g., Pyridine, amines)?

A: NO. The nitrile and nitro groups make the aromatic ring electron-deficient.[1] In the presence of bases and heat, nucleophilic aromatic substitution (

Summary of Troubleshooting Logic

Figure 2: Rapid troubleshooting guide for common recrystallization failures.

References

-

Anderson, N. G. (2012).[1] Practical Process Research and Development – A Guide for Organic Chemists (2nd ed.).[1] Academic Press.

-

Beckmann, W. (2013).[1][5] Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH.[1] [1]

-

PubChem. (n.d.).[1][6] 2-Bromo-3-nitrobenzonitrile Compound Summary. National Center for Biotechnology Information. Retrieved February 5, 2026.[1] (Note: Used as structural analog for property verification).[1]

-

Mullin, J. W. (2001).[1] Crystallization (4th ed.).[1] Butterworth-Heinemann.[1]

Sources

Minimizing debromination side reactions in 3-Bromo-2-nitrobenzonitrile hydrogenation

This technical guide addresses the chemoselective hydrogenation of 3-Bromo-2-nitrobenzonitrile to 3-Amino-2-bromobenzonitrile , focusing on suppressing the hydrodehalogenation (loss of bromine) side reaction.

The Chemoselectivity Challenge

In this transformation, you are navigating a "selectivity triangle" between three functional groups with different reactivities toward heterogeneous hydrogenation:

-

Nitro Group (

): Facile reduction (Target). -

Aryl Bromide (

): Susceptible to oxidative addition/hydrogenolysis (Side Reaction A). -

Nitrile (

): Susceptible to reduction to benzylamine (Side Reaction B).

The Core Problem: Standard Palladium on Carbon (Pd/C) catalysts are too active for this substrate. Pd facilitates the oxidative addition of the

The Solution: Switch to Platinum on Carbon (Pt/C) or Sulfided Pt/C and utilize kinetic control to favor nitro reduction over the other two pathways.

Core Protocol: The Sulfided Platinum Strategy

This protocol is designed to minimize debromination to

Recommended Reaction System

| Parameter | Recommendation | Rationale |

| Catalyst | 5% Pt/C (Sulfided) | Sulfur poisons the high-energy "kink" sites on the metal surface responsible for |

| Alternative | 5% Pt/C + Acid Additive | If sulfided catalyst is unavailable, use standard Pt/C with 1-2 eq. of |

| Solvent | Methanol or Ethyl Acetate | Methanol provides faster rates; EtOAc is better if the product is soluble but intermediates precipitate. |

| Pressure | 1–5 bar (15–70 psi) | Keep pressure low. High pressure (>10 bar) promotes nitrile reduction. |

| Temperature | 25°C – 40°C | Do not exceed 50°C. Debromination has a higher activation energy; keeping T low suppresses it. |

Step-by-Step Procedure

-

Charge Reactor: Add 3-Bromo-2-nitrobenzonitrile (1.0 eq) and Methanol (10 vol).

-

Catalyst Addition: Add 5% Sulfided Pt/C (2–5 wt% loading relative to substrate) under inert atmosphere (

).-

Note: If using non-sulfided Pt/C, add 0.5 eq of 85%

here.

-

-

Purge: Purge vessel 3x with

, then 3x with -

Reaction: Pressurize to 3 bar

. Stir vigorously at 30°C. -

Monitoring: Check HPLC at 1 hour. Look for the disappearance of Nitro starting material.

-

Stop immediately upon consumption of starting material to prevent over-reduction of the nitrile.

-

-

Workup: Filter catalyst over Celite. If acid was used, neutralize with aqueous

before solvent swap.

Troubleshooting & FAQs

Q1: Why is Pd/C causing massive debromination?

Mechanism: Palladium has a high affinity for oxidative addition into Carbon-Halogen bonds. The mechanism typically follows a radical pathway or direct insertion:[1]

Fix: Platinum (Pt) has a much stronger

Q2: I don't have sulfided catalyst. Can I modify my standard Pt/C?

Yes. You can "poison" the catalyst in situ.

-

Method A (Acidic): Add 1%

aqueous -

Method B (Thiophene): Add catalytic amounts (0.1 mol%) of thiophene or diphenyl sulfide to the reaction mixture. This mimics the commercial sulfided catalyst.

Q3: My nitrile group is disappearing (forming benzylamine). Why?

This indicates over-reduction .

-

Cause: Pressure too high or reaction time too long.

-

Fix:

-

Lower pressure to 1 atm (balloon pressure).

-

Stop the reaction at 98% conversion. Do not let it "cook" overnight.

-

Ensure you are NOT using Raney Nickel, which is potent for nitrile hydrogenation.

-

Q4: The reaction is stalling at the hydroxylamine intermediate.

-

Observation: Mass spec shows M-16 peak (Nitroso) or M-2 peak (Hydroxylamine).[1]

-

Cause: Sulfided catalysts are slower. The reduction of Hydroxylamine (

) to Amine ( -

Fix: Increase temperature slightly (to 40-45°C) or increase agitation speed. Do not increase pressure significantly, or you risk debromination.

Visualizing the Reaction Pathways[1][3]

The following diagram illustrates the competitive pathways. The Green path is the target. Red paths are critical failure modes.

Caption: Kinetic pathway showing the target reduction (Green) versus competitive debromination and nitrile reduction (Red).

Catalyst Performance Comparison

| Catalyst System | Nitro Reduction | Debromination Risk | Nitrile Reduction Risk | Recommendation Level |

| Pd/C (Standard) | Very Fast | High (Critical) | Moderate | Avoid |

| Pt/C (Standard) | Fast | Low | Low | Good |

| Pt/C (Sulfided) | Moderate | Very Low | Very Low | Excellent |

| Raney Nickel | Fast | Moderate | High | Risky (Hard to control Nitrile) |

| Fe / Acetic Acid | Slow | None | None | Alternative (If hydrogenation fails) |

References

-

Selective Hydrogenation of Halonitrobenzenes

-

Lippincott, S. B. (1976). Process for hydrogenation of halonitrobenzenes. US Patent 3,929,891.[2] (Describes sulfided Pt/C usage).

-

-

Acidic Additives for Inhibition

-

May, D. D. (1991).[2] Hydrogenation of halonitrobenzenes without dehalogenation. US Patent 5,068,436. (Details the use of acid to inhibit dehalogenation).

-

-

General Review on Chemoselective Reduction

- Blaser, H. U., et al. (2003). Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments.

Sources

Validation & Comparative

Comprehensive Guide: IR Spectroscopy Characterization of 3-Bromo-2-nitrobenzonitrile

Executive Summary & Application Context

3-Bromo-2-nitrobenzonitrile is a critical electrophilic scaffold in medicinal chemistry, widely employed as a precursor for fused heterocycles such as indoles, quinazolines, and quinolines. In drug development, its purity and isomeric identity are paramount, as regioisomers (e.g., 2-bromo-3-nitrobenzonitrile) possess distinct reactivity profiles that can derail downstream synthesis.

This guide provides a technical breakdown of its Infrared (IR) spectral fingerprint, distinguishing it from common synthetic byproducts and structural isomers.[1] The analysis focuses on the interplay between the cyano (C≡N) , nitro (NO₂) , and aryl halide moieties within a 1,2,3-trisubstituted benzene framework.

Theoretical Basis & Spectral Architecture[2][3][4]

Electronic Environment

The molecule features three electron-withdrawing groups (EWG) on a benzene ring:

-

Nitrile (-CN) at C1: Strong inductive (-I) and mesomeric (-M) withdrawal.

-

Nitro (-NO₂) at C2: Strong -I and -M withdrawal.

-

Bromine (-Br) at C3: Inductive withdrawal (-I) but weak mesomeric donation (+M).

Impact on Vibrational Modes: The steric crowding between the ortho-nitro and meta-bromo groups forces the nitro group slightly out of coplanarity with the aromatic ring. This reduces conjugation efficiency, often shifting the nitro asymmetric stretch to higher wavenumbers compared to planar nitroaromatics. Conversely, the nitrile stretch typically remains distinct and sharp, serving as a primary diagnostic handle.

Sample Preparation Protocols

To ensure reproducibility and minimize artifacts, the following protocols are recommended:

-

Preferred Method: ATR (Attenuated Total Reflectance):

-

Alternative Method: KBr Pellet:

-

Ratio: 1-2 mg sample per 200 mg KBr (Spectroscopic Grade).

-

Critical Step: Grind to a fine powder (<2 µm particle size) to avoid Christiansen effect (scattering) which distorts peak shapes.

-

Characteristic Peaks Analysis

The identification of 3-Bromo-2-nitrobenzonitrile relies on detecting three primary functional group signals and confirming the substitution pattern in the fingerprint region.

Primary Diagnostic Bands

| Functional Group | Mode of Vibration | Frequency Range (cm⁻¹) | Intensity | Mechanistic Insight |

| Nitrile (C≡N) | Stretching (ν) | 2230 – 2245 | Medium/Strong | Sharp, distinct peak.[4] Shifts slightly higher than aliphatic nitriles due to aryl conjugation, but lower than non-conjugated systems.[3] |

| Nitro (NO₂) | Asymmetric Stretch (ν_as) | 1530 – 1555 | Strong | The high electron deficiency of the ring typically shifts this band >1530 cm⁻¹. |

| Nitro (NO₂) | Symmetric Stretch (ν_s) | 1345 – 1365 | Strong | Often appears as a doublet or broad band due to Fermi resonance with overtone bands. |

| Aromatic Ring | C=C Ring Stretch | 1580 – 1600 | Medium | Often split into quadrants; enhanced intensity due to the polar nitro group. |

| Aromatic C-H | Stretching (ν_CH) | 3050 – 3100 | Weak | Typical for sp² hybridized carbons; usually appears as a shoulder above 3000 cm⁻¹. |

Fingerprint Region (Substitution Pattern)

The most definitive region for distinguishing 3-Bromo-2-nitrobenzonitrile from its isomers is the 600–900 cm⁻¹ zone, governed by C-H out-of-plane (OOP) bending.

-

Structure: 1,2,3-Trisubstituted Benzene.

-

Proton Arrangement: The remaining protons are at positions 4, 5, and 6. These are three adjacent (vicinal) hydrogen atoms .

-

Diagnostic Signal: A strong C-H OOP bending band is expected in the 770 – 810 cm⁻¹ range.

-

C-Br Stretch: A band in the 500 – 650 cm⁻¹ region is attributed to the C-Br stretch, though often obscured by ring deformations.

Comparative Analysis: Distinguishing Isomers

In synthesis, nitration of 3-bromobenzonitrile or bromination of 2-nitrobenzonitrile can yield mixtures. IR is a rapid checkpoint before HPLC.

Scenario A: vs. 4-Bromo-2-nitrobenzonitrile

-

Structure: 1,2,4-Trisubstituted.

-

Proton Pattern: One isolated proton (H3) and two adjacent protons (H5, H6).

-

Differentiation:

-

3-Bromo-2-nitro (Target): Shows the "3 adjacent H" pattern (~780 cm⁻¹).

-

4-Bromo-2-nitro (Isomer): Shows two distinct bands: one for the isolated H (~860-900 cm⁻¹) and one for the 2 adjacent H (~800-860 cm⁻¹).

-

Scenario B: vs. 2-Nitrobenzonitrile (Starting Material)

-

Differentiation:

-

Precursor: Lacks the C-Br stretch in the far IR.

-

Target: The introduction of Bromine (heavy atom) generally redshifts the skeletal ring vibrations compared to the non-brominated precursor.

-

Comparative Data Table

| Feature | 3-Bromo-2-nitrobenzonitrile | 4-Bromo-2-nitrobenzonitrile | 2-Nitrobenzonitrile |

| C≡N Stretch | ~2235 cm⁻¹ | ~2235 cm⁻¹ | ~2230 cm⁻¹ |

| NO₂ (Asym) | ~1540 cm⁻¹ | ~1535 cm⁻¹ | ~1530 cm⁻¹ |

| C-H OOP (Primary) | ~780 cm⁻¹ (Strong) | ~820 cm⁻¹ & ~880 cm⁻¹ | ~750 cm⁻¹ (4 adj. H) |

| Interpretation | 3 Adjacent Protons | 1 Isolated + 2 Adjacent | 4 Adjacent Protons |

Decision Logic for Identification (Workflow)

The following diagram outlines the logical flow for confirming the identity of 3-Bromo-2-nitrobenzonitrile using IR data.

Figure 1: Step-by-step decision tree for distinguishing 3-Bromo-2-nitrobenzonitrile from common isomers and precursors based on IR spectral features.

References

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from

-

University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from

-

ChemicalBook. (2025). 3-Nitrobenzonitrile Spectral Data. Retrieved from [5]

-

LibreTexts Chemistry. (2021). IR Spectrum and Characteristic Absorption Bands. Retrieved from

-

ResearchGate. (2018).[6] Experimental and Theoretical Spectroscopic Investigations of Bromobenzonitriles. Retrieved from

Sources

- 1. hpst.cz [hpst.cz]

- 2. CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde - Google Patents [patents.google.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 3-Nitrobenzonitrile(619-24-9) IR Spectrum [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

Mass spectrometry fragmentation patterns of 3-Bromo-2-nitrobenzonitrile

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 3-Bromo-2-nitrobenzonitrile , a critical intermediate in the synthesis of fused heterocycles and pharmaceuticals. Unlike standard spectral libraries that offer static images, this guide dissects the mechanistic causality behind the fragmentation, offering a robust framework for differentiating this compound from its structural isomers (e.g., 4-bromo-3-nitrobenzonitrile).

Key Differentiator: The unique steric crowding of the nitro group—flanked by a nitrile group at C1 and a bromine atom at C3—induces a distinct "Ortho Effect," leading to specific fragmentation intensities that serve as diagnostic fingerprints.

Theoretical Basis & Isotopic Signatures[1]

Before analyzing the fragmentation, one must validate the molecular ion identity using the unique isotopic signature of bromine.

The Bromine Doublet

Bromine exists naturally as two stable isotopes:

-

Diagnostic Rule: Any ion cluster separated by 2 mass units (

X and -

Absence of Doublet: Fragments appearing as single peaks (or with standard carbon isotope distributions) indicate the loss of the bromine atom.

The "Ortho Effect" in Nitro-Aromatics

In 3-Bromo-2-nitrobenzonitrile, the nitro group is sterically compressed between the rigid nitrile group and the bulky bromine atom. This crowding weakens the

Fragmentation Pathway Analysis

The fragmentation under Electron Ionization (EI, 70 eV) follows specific, energetically favorable pathways.

Primary Fragmentation Channels

-

Molecular Ion (

): Observed at -

Loss of Nitro Group (

): The radical cation loses the nitro radical (-

:

-

:

-

Loss of Nitric Oxide (

): A rearrangement involving the nitro group oxygen attacking the ortho-carbon can lead to the loss of-

:

-

:

-

Loss of Bromine (

): Direct cleavage of the-

:

-

:

Secondary Fragmentation[2][3]

-

From

: Subsequent loss of the bromine radical (-

(

-

(

-

From

: Loss of the nitrile group (

Visualized Fragmentation Pathway

The following diagram maps the parent-daughter ion relationships.

Figure 1: Mechanistic fragmentation pathway of 3-Bromo-2-nitrobenzonitrile under Electron Ionization (70 eV).

Comparative Analysis: Isomer Differentiation

Distinguishing 3-Bromo-2-nitrobenzonitrile from its isomers (e.g., 4-Bromo-3-nitrobenzonitrile) is critical for purity assessment.

| Feature | 3-Bromo-2-nitrobenzonitrile (Target) | 4-Bromo-3-nitrobenzonitrile (Isomer) | Mechanistic Reason |

| Steric Environment | High: Nitro is between Br and CN. | Moderate: Nitro is flanked by H and Br. | 3-position is crowded by two non-hydrogen substituents. |

| High / Base Peak | Moderate | Steric relief drives facile loss of the nitro group in the target compound. | |

| Low | Moderate | C-Br bond is stronger; loss is less competitive against the facile NO2 loss in the target. | |

| Ortho-Effect Ions | Distinct loss of O or OH less likely due to lack of ortho-H. | Potential for | Lack of ortho-hydrogens in the target prevents standard H-transfer rearrangements. |

Summary: If the spectrum shows a dominant loss of 46 Da (

Experimental Protocol

To ensure reproducible data for comparison, follow this self-validating GC-MS workflow.

Sample Preparation

-

Solvent: Dichloromethane or Ethyl Acetate (HPLC Grade).

-

Concentration: 100 µg/mL (100 ppm). Avoid overload to prevent detector saturation which distorts isotopic ratios.

GC-MS Method Parameters

-

Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

-

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

-

Inlet: Split 10:1, 250°C.

-

Oven Program:

-

Hold 60°C for 1 min.

-

Ramp 20°C/min to 280°C.

-

Hold 3 min.

-

-

MS Source: Electron Ionization (EI), 70 eV, 230°C.

-

Scan Range:

40 – 350.

Workflow Diagram

Figure 2: Standardized GC-MS workflow for the analysis of halogenated nitrobenzonitriles.

Data Summary Table

Use this table to validate your experimental spectrum.

| Fragment Ion | m/z (Isotope 1) | m/z (Isotope 2) | Identity / Loss | Diagnostic Check |

| Molecular Ion | 226 | 228 | Must show ~1:1 intensity ratio. | |

| Base Peak | 180 | 182 | Dominant peak due to steric crowding. | |

| Phenoxy Ion | 196 | 198 | Minor rearrangement peak. | |

| Aryl Cation | 147 | - | Single peak (Br lost). | |

| Nitrile Cation | 101 | - | Secondary fragment from 180/182. |

References

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.

-

NIST Mass Spectrometry Data Center. (2023). NIST / EPA / NIH Mass Spectral Library. [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Reference for isotopic patterns and ortho effects).

- Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1967). Mass Spectrometry of Organic Compounds. Holden-Day.

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.